molecular formula C14H14BrN3O3S B12641186 N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide

N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide

Cat. No.: B12641186
M. Wt: 384.25 g/mol
InChI Key: AOHIUDUXQBTAEN-UHFFFAOYSA-N
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Description

N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromopyrazine ring and an ethylsulfonylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide typically involves the following steps:

    Formation of the Bromopyrazine Ring: This can be achieved through the bromination of pyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Ethylsulfonylphenyl Group: This step involves the reaction of 4-ethylsulfonylphenylacetic acid with the bromopyrazine derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ethylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Conversion of the ethylsulfonyl group to a sulfone.

    Reduction: Conversion of the ethylsulfonyl group to a sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The bromopyrazine and ethylsulfonylphenyl groups may play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-bromopyrazin-2-yl)-2-(4-methylsulfonylphenyl)acetamide: Similar structure with a methylsulfonyl group instead of ethylsulfonyl.

Uniqueness

N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to the specific combination of the bromopyrazine ring and the ethylsulfonylphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H14BrN3O3S

Molecular Weight

384.25 g/mol

IUPAC Name

N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide

InChI

InChI=1S/C14H14BrN3O3S/c1-2-22(20,21)11-5-3-10(4-6-11)7-14(19)18-13-9-16-12(15)8-17-13/h3-6,8-9H,2,7H2,1H3,(H,17,18,19)

InChI Key

AOHIUDUXQBTAEN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CN=C(C=N2)Br

Origin of Product

United States

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